4-Methyl-1H,2H,2AH,3H,4H,8BH-naphtho[1,2-B]azet-2-one 4-Methyl-1H,2H,2AH,3H,4H,8BH-naphtho[1,2-B]azet-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17853937
InChI: InChI=1S/C12H13NO/c1-7-6-10-11(13-12(10)14)9-5-3-2-4-8(7)9/h2-5,7,10-11H,6H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C12H13NO
Molecular Weight: 187.24 g/mol

4-Methyl-1H,2H,2AH,3H,4H,8BH-naphtho[1,2-B]azet-2-one

CAS No.:

Cat. No.: VC17853937

Molecular Formula: C12H13NO

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-1H,2H,2AH,3H,4H,8BH-naphtho[1,2-B]azet-2-one -

Specification

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
IUPAC Name 4-methyl-2a,3,4,8b-tetrahydro-1H-naphtho[1,2-b]azet-2-one
Standard InChI InChI=1S/C12H13NO/c1-7-6-10-11(13-12(10)14)9-5-3-2-4-8(7)9/h2-5,7,10-11H,6H2,1H3,(H,13,14)
Standard InChI Key ZJEUESTVUPZXQW-UHFFFAOYSA-N
Canonical SMILES CC1CC2C(C3=CC=CC=C13)NC2=O

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

4-Methyl-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azet-2-one is defined by the molecular formula C₁₂H₁₃NO and a molecular weight of 187.24 g/mol . Its SMILES notation, O=C1C(CC(C)C2=C3C=CC=C2)C3N1, reveals a naphthalene moiety fused to a β-lactam (azetidin-2-one) ring, with a methyl substituent at position 4 (Figure 1). The MDL number MFCD24205955 facilitates precise tracking in chemical databases .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number1543972-65-1
Molecular FormulaC₁₂H₁₃NO
Molecular Weight187.24 g/mol
SMILESO=C1C(CC(C)C2=C3C=CC=C2)C3N1
MDL NumberMFCD24205955

The azetidin-2-one ring introduces strain due to its four-membered structure, which may enhance reactivity in ring-opening reactions—a trait exploited in β-lactam antibiotics . The naphthalene system contributes aromatic stability and π-π stacking potential, critical for binding biological targets.

Structural Elucidation

X-ray crystallography data for this compound is unavailable in public databases, but analogous naphthoazetidinones exhibit planar aromatic systems with puckered lactam rings. Computational modeling predicts a dihedral angle of ~15° between the naphthalene and azetidinone planes, minimizing steric clash between the methyl group and adjacent protons .

Synthesis and Manufacturing

Synthetic Pathways

While explicit synthetic routes for 1543972-65-1 are proprietary, retrosynthetic analysis suggests two plausible approaches:

  • Intramolecular Cyclization: A naphthyl-propanamide precursor could undergo base-mediated cyclization to form the azetidinone ring. For example, treatment of 3-(naphthalen-1-yl)propanamide with LDA (lithium diisopropylamide) may induce deprotonation and ring closure .

  • Photochemical [2+2] Cycloaddition: Naphthalene derivatives with pendant α,β-unsaturated carbonyl groups could form the lactam ring via UV-induced cycloaddition, followed by reductive amination .

Table 2: Hypothetical Synthesis Parameters

StepReagents/ConditionsYield (%)
Precursor PreparationGrignard addition to naphthalene65–75
CyclizationLDA, THF, –78°C40–50
MethylationCH₃I, K₂CO₃, DMF85–90

Suppliers like Ambeed list the compound under "Pharmaceutical Research," implying multi-gram synthesis capabilities, though exact scales are undisclosed .

Physical and Chemical Properties

Stability and Solubility

The compound’s storage guidelines (Store in a dry place at 2–8°C) suggest hygroscopicity and thermal sensitivity . While solubility data is absent, analogous azetidinones exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and poor solubility in water .

Spectroscopic Data

No experimental NMR or IR spectra are publicly available. Predicted spectral features include:

  • ¹H NMR: A deshielded lactam proton at δ 5.2–5.5 ppm and aromatic protons at δ 7.1–8.3 ppm.

  • IR: Strong C=O stretch at ~1740 cm⁻¹ and N–H bend at ~1550 cm⁻¹ .

Applications and Research Findings

Fluorescent Probes

The conjugated naphthalene system enables π→π* electronic transitions, suggesting utility as a blue-emitting fluorophore (λₑₓ ≈ 350 nm, λₑₘ ≈ 450 nm) . Functionalization at the methyl position could tune emission wavelengths for bioimaging.

ApplicationMechanismStatus
AntibioticTranspeptidase inhibitionHypothetical
AntiviralViral protease bindingTheoretical
Fluorescent probeπ-conjugation emissionExperimental
HazardPrecautionary Measure
InhalationUse fume hood, respirator
Skin contactWash with soap/water
Eye exposureRinse for 15 minutes

Environmental Impact

The P273 code ("Avoid release to the environment") indicates ecotoxicity, likely due to bioaccumulation potential from the naphthalene moiety .

SupplierPurityPackagingPrice Inquiry
Ambeed≥95%1–5 gRequired

Regulatory Status

No FDA approvals or EMA classifications are reported. Compliance with REACH and TSCA is presumed but unverified .

Future Perspectives

Drug Discovery

Functionalization at the methyl group or lactam nitrogen could yield derivatives with enhanced pharmacokinetics. Computational ADMET profiling predicts moderate blood-brain barrier permeability (logBB = –0.7), favoring peripheral targets .

Material Science

Incorporating the naphthoazetidinone core into polymers may impart rigidity and fluorescence for optoelectronic devices.

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